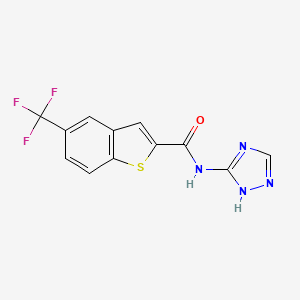![molecular formula C15H17N5O2S B12164432 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B12164432.png)
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide is a complex organic compound with a molecular formula of C₁₈H₂₀N₄O₃S. This compound features a pyridazinone core, a thiomorpholine ring, and a pyridine moiety, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of the Thiomorpholine Ring: This step involves the nucleophilic substitution reaction where a thiomorpholine derivative is introduced to the pyridazinone core.
Attachment of the Pyridine Moiety: The final step involves the acylation reaction where the pyridine moiety is attached to the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The pyridazinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiomorpholine ring may enhance the compound’s binding affinity and specificity, while the pyridine moiety can modulate its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide
- N-(3-acetylphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
- N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
Uniqueness
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridazinone core, thiomorpholine ring, and pyridine moiety make it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H17N5O2S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H17N5O2S/c21-14(17-12-2-1-5-16-10-12)11-20-15(22)4-3-13(18-20)19-6-8-23-9-7-19/h1-5,10H,6-9,11H2,(H,17,21) |
InChI 键 |
BUTHJSHRWISBIE-UHFFFAOYSA-N |
规范 SMILES |
C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide](/img/structure/B12164356.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B12164359.png)
![N-cyclohexyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12164363.png)
![N-[2-(1H-indol-1-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12164366.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide](/img/structure/B12164376.png)
![(5Z)-3-(3-chlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12164382.png)
![1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B12164383.png)


![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12164400.png)
![(5Z)-3-(2,3-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12164410.png)
![4-[4-(2-Methyl-thiazol-4-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12164422.png)
![N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B12164425.png)
